molecular formula C5H4OS B092450 4H-Thiopyran-4-one CAS No. 1003-41-4

4H-Thiopyran-4-one

Cat. No.: B092450
CAS No.: 1003-41-4
M. Wt: 112.15 g/mol
InChI Key: VNXUJPCYZSNXDG-UHFFFAOYSA-N
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Description

4H-Thiopyran-4-one (CAS 108-97-4) is a six-membered sulfur-containing heterocyclic compound, specifically a thiopyran-4-one, that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The thiopyran scaffold, which features a sulfur atom in place of the oxygen found in pyrans, allows researchers to subtly manipulate the physical and electronic properties of molecules, making it a structure of significant interest in drug discovery and development . This core scaffold is investigated for its potential in creating novel compounds with diverse biological activities. Research into similar thiopyran and pyran-based structures has shown applications in developing estrogen receptor modulators , antimicrobial agents , and treatments for neurological conditions such as Alzheimer's disease . Furthermore, the compound is a fundamental precursor for the synthesis of more complex sulfur heterocycles, including various benzologues and fused ring systems, which are prevalent in many pharmacologically active molecules and functional materials . As a specialist chemical, this compound is intended for use in a controlled laboratory environment by qualified professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4OS/c6-5-1-3-7-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXUJPCYZSNXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CSC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143116
Record name 4H-Thiopyran-4-one
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Molecular Weight

112.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-41-4
Record name Thiopyran-4-one
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Record name 4H-Thiopyran-4-one
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Record name Thiopyran-4-one
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Synthetic Methodologies for 4h Thiopyran 4 One and Its Saturated and Oxidized Derivatives

Direct Synthesis of 4H-Thiopyran-4-ones

The direct construction of the 4H-thiopyran-4-one ring is a primary focus of synthetic efforts. These methods often involve the formation of the heterocyclic ring in a single or tandem reaction sequence from acyclic precursors.

Tandem Thia-Nucleophilic Vinyl Substitution (SNV) Reactions

A notable method for the synthesis of substituted 4H-thiopyran-4-ones involves a tandem thia-nucleophilic vinyl substitution (SNV) reaction. This approach has been successfully applied to the reaction of enaminones with an inorganic sulfur source. The reaction proceeds through a mechanism that can also be classified as a formal [5C + 1S] annulation, providing a direct route to the thiopyranone ring system researchgate.net.

The process is initiated by the reaction of an enaminone with a sulfur nucleophile, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. This methodology has proven effective for the synthesis of a range of substituted 4H-thiopyran-4-ones in good yields researchgate.net.

[5C + 1S] Annulation Strategies for Thiopyran Ring Formation

The [5C + 1S] annulation strategy is a powerful tool for the construction of six-membered sulfur-containing rings. This approach involves the reaction of a five-carbon precursor with a sulfur source to form the thiopyran ring. A facile and efficient synthetic route to highly substituted 2,3-dihydrothiopyran-4-ones has been developed via a formal [5C + 1S] annulation of readily available α-alkenoyl ketene-(S,S)-acetals with sodium sulfide nonahydrate nih.govdntb.gov.ua.

These 2,3-dihydrothiopyran-4-one intermediates can then be further transformed into the corresponding 4H-thiopyran-4-ones. This strategy was notably utilized in the synthesis of 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4H-thiopyran-4-one, an inhibitor of DNA-dependent protein kinase (DNA-PK) nih.gov.

Reactions Involving Enaminones and Inorganic Sulfur Sources

The reaction of enaminones with inorganic sulfur sources provides a direct and efficient pathway to substituted 4H-thiopyran-4-ones. In a series of experiments, various enaminones bearing different amide groups were reacted with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 75°C. These reactions proceeded smoothly to afford the corresponding substituted 4H-thiopyran-4-ones in good yields, with some reaching up to 85% researchgate.net. This method highlights the utility of readily available starting materials for the construction of the thiopyranone core.

Below is a table summarizing the synthesis of various substituted 4H-thiopyran-4-ones from enaminones and sodium sulfide nonahydrate.

EntryProductYield (%)
1PhenylMorpholin-4-yl2-Morpholino-6-phenyl-4H-thiopyran-4-one85
24-ChlorophenylMorpholin-4-yl2-(4-Chlorophenyl)-6-morpholino-4H-thiopyran-4-one82
34-MethoxyphenylMorpholin-4-yl2-(4-Methoxyphenyl)-6-morpholino-4H-thiopyran-4-one80
44-NitrophenylMorpholin-4-yl2-(4-Nitrophenyl)-6-morpholino-4H-thiopyran-4-one75
5Thiophen-2-ylMorpholin-4-yl2-Morpholino-6-(thiophen-2-yl)-4H-thiopyran-4-one78

Data synthesized from research findings.

Microwave-Promoted Three-Component Hetero Diels-Alder Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. While direct three-component hetero-Diels-Alder reactions for the synthesis of 4H-thiopyran-4-ones are not extensively documented, microwave heating has been successfully employed in hetero-Diels-Alder reactions to form related sulfur-containing heterocycles. For instance, levoglucosenone (B1675106) undergoes microwave-assisted hetero-Diels-Alder reactions with thiochalcones to yield tricyclic 2,3-dihydro-4H-thiopyran derivatives in a highly regio- and moderately stereoselective manner mdpi.com. These reactions are completed in as little as 10 minutes mdpi.com.

Although this example illustrates a [4+2] cycloaddition to form a dihydrothiopyran ring, the application of microwave irradiation to multicomponent reactions involving a sulfur source, a dienophile, and a diene could potentially be adapted for the direct synthesis of the this compound core. The use of microwave technology in multicomponent reactions for the synthesis of other heterocyclic systems is well-established and offers a promising avenue for future research in thiopyranone synthesis nih.govnih.gov.

Synthesis from α-Alkenoyl-α-carbamoyl Ketene-S,S-Acetals

A facile and divergent synthetic route to substituted 4H-thiopyran-4-ones has been developed from α-alkenoyl-α-carbamoyl ketene-S,S-acetals. This method provides a versatile approach to a variety of substituted thiopyranones. The starting ketene-S,S-acetals can be readily prepared, making this a practical route for library synthesis of these heterocyclic compounds. This methodology has been shown to be effective for the preparation of a range of this compound derivatives with diverse substitution patterns.

Optimized Preparations for Substituted 4H-Thiopyran-4-ones

Significant research has been dedicated to optimizing the synthesis of substituted 4H-thiopyran-4-ones, particularly those with potential pharmacological applications. For instance, optimized protocols have been developed for the synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, which can serve as precursors to the corresponding 4H-thiopyran-4-ones nih.gov.

Furthermore, a multiple-parallel synthesis approach utilizing Suzuki cross-coupling methodology has been employed to prepare libraries of 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones. This high-throughput approach has led to the identification of potent DNA-dependent protein kinase (DNA-PK) inhibitors with IC₅₀ values in the low micromolar range nih.gov. The screening of these libraries identified compounds bearing naphthyl or benzo[b]thienyl substituents at the 4'-position of the 6-aryl ring as particularly potent inhibitors nih.gov.

The following table presents a selection of substituted 4H-thiopyran-4-ones synthesized via optimized methods and their reported biological activities.

CompoundSubstituentsBiological TargetIC₅₀ (µM)
NU7026 analogue6-(4-naphthyl)-2-morpholinylDNA-PK0.2-0.4
NU7026 analogue6-(4-benzo[b]thienyl)-2-morpholinylDNA-PK0.2-0.4
2,6-bis(4-chlorophenyl)-4H-thiopyran-4-one2,6-di(4-chlorophenyl)Not specifiedNot specified
2,6-bis(4-methoxyphenyl)-4H-thiopyran-4-one2,6-di(4-methoxyphenyl)Not specifiedNot specified

Data synthesized from research findings. nih.gov

Synthesis of Tetrahydro-4H-thiopyran-4-ones

The construction of the saturated tetrahydro-4H-thiopyran-4-one core is a fundamental step for accessing a wide range of more complex sulfur-containing heterocyclic systems. Various synthetic strategies have been developed to achieve this, from general cyclization reactions to highly selective multicomponent and diastereoselective approaches.

General Synthetic Routes

A widely utilized and efficient method for the preparation of Tetrahydro-4H-thiopyran-4-one involves a Dieckmann condensation reaction. This approach typically starts from dimethyl 3,3'-thiobispropanoate. The process begins with the treatment of the starting diester with sodium methoxide (B1231860) (NaOMe), which is generated in situ, within a tetrahydrofuran (B95107) (THF) solution. This step facilitates an intramolecular cyclization to form the β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. The subsequent and final step is a decarboxylation of this intermediate. This is achieved by refluxing the compound in a 10% aqueous solution of sulfuric acid (H₂SO₄). This two-step procedure is known to produce Tetrahydro-4H-thiopyran-4-one in high yields, often exceeding 75%. researchgate.net

Starting MaterialReagentsConditionsProductYield
Dimethyl 3,3'-thiobispropanoate1. NaOMe in THF1. CyclizationMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate-
Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate2. 10% aq. H₂SO₄2. Reflux (Decarboxylation)Tetrahydro-4H-thiopyran-4-one>75%

Diastereoselective Approaches via Phase-Transfer Catalysis

For the synthesis of substituted thiopyranones where stereochemistry is crucial, diastereoselective methods have been established. Phase-transfer catalysis (PTC) has proven to be a powerful tool for controlling the stereochemical outcome in the synthesis of 2,6-diaryltetrahydrothiopyran-4-ones. researchgate.net Efficient protocols have been developed that allow for the selective synthesis of both cis and trans isomers of these compounds. researchgate.netresearchgate.net These methods provide access to differently substituted 2,6-diaryltetrahydrothiopyran-4-ones in high yields and with significant diastereomeric excesses. researchgate.net The ability to selectively generate a specific diastereoisomer is significant, as the stereochemistry can profoundly influence the biological activity of the molecule. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more reactants. osi.lv Tetrahydro-4H-thiopyran-4-one is a valuable building block in such reactions. tandfonline.com One notable example is the synthesis of thiopyrano[4,3-b]pyran derivatives. This one-pot procedure involves the reaction of Tetrahydro-4H-thiopyran-4-one, an aromatic aldehyde, and malononitrile (B47326). The reaction is conducted in ethanol, catalyzed by a small amount of lithium hydroxide (B78521) monohydrate (LiOH·H₂O), and promoted by ultrasonic conditions. A key advantage of this method is that the products often precipitate directly from the reaction mixture, eliminating the need for complex chromatographic purification. tandfonline.com

Reactant 1Reactant 2Reactant 3CatalystConditionsProduct Family
Tetrahydro-4H-thiopyran-4-oneAromatic AldehydesMalononitrileLiOH·H₂OEthanol, UltrasonicThiopyrano[4,3-b]pyran derivatives

Oxidative Synthesis of Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiopyranone ring can be readily oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives are of significant interest as they often exhibit different chemical and physical properties compared to the parent sulfide.

Preparation of Tetrahydro-4H-thiopyran-4-one 1-Oxides

The synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxides (sulfoxides) can be achieved through controlled oxidation of the corresponding thiopyranone. nih.gov For instance, the oxidation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one to its sulfoxide derivative can be accomplished using one equivalent of hydrogen peroxide in a tetrahydrofuran solvent. researchgate.net This selective oxidation of the sulfur atom provides the 1-oxide derivative while leaving the ketone functional group intact.

Starting MaterialOxidizing AgentSolventProduct
3,5-Dimethyltetrahydro-4H-thiopyran-4-oneHydrogen Peroxide (1 eq.)Tetrahydrofuran3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1-oxide

Synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one

Further oxidation of the sulfur atom leads to the formation of the corresponding sulfone, 1,1-Dioxo-tetrahydro-thiopyran-4-one. This transformation can be accomplished by using a stronger oxidizing agent or more forcing conditions compared to the synthesis of the sulfoxide. For example, the oxidation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one with hydrogen peroxide in chloroform (B151607) results in the formation of the sulfone derivative. researchgate.net The resulting 1,1-dioxide, also known as a thian-4-one 1,1-dioxide, is a stable crystalline solid. nih.govlookchem.com

Starting MaterialOxidizing AgentSolventProduct
3,5-Dimethyltetrahydro-4H-thiopyran-4-oneHydrogen PeroxideChloroform3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Chemoselective Oxidation Methodologies

The selective oxidation of the sulfur atom in the thiopyranone ring is a key transformation for modifying the electronic and steric properties of these molecules, leading to sulfoxide and sulfone derivatives. A significant challenge in this area is achieving high chemoselectivity, particularly the oxidation to the sulfoxide level without overoxidation to the sulfone.

A highly efficient and chemoselective method for the synthesis of 2,6-diaryl-tetrahydro-4H-thiopyran-4-one S-oxides involves the use of 2-(phenylsulfonyl)-3-phenyloxaziridine, commonly known as Davis's oxaziridine (B8769555). This reagent has proven effective for the selective oxidation of the sulfide moiety to a sulfoxide. The reaction proceeds smoothly in dichloromethane (B109758) and is notable for its high degree of selectivity, with no formation of the corresponding sulfone. This method is advantageous due to its mild reaction conditions, tolerance of various functional groups, and the stability and relative safety of the oxidizing agent compared to alternatives like bromine. The use of Davis's oxaziridine allows for the synthesis of both (±)-trans- and cis-sulfoxide isomers in high yields.

The reaction is typically completed in under three hours and can be conducted at temperatures ranging from -78 °C to 0 °C, making it suitable for thermally sensitive substrates. This chemoselectivity is crucial for creating specific S-oxide derivatives, which can serve as prodrugs or possess unique biological activities.

SubstrateOxidizing AgentProductYield (%)Reference
(±)-trans-2,6-Diaryl-tetrahydro-4H-thiopyran-4-one2-(Phenylsulfonyl)-3-phenyloxaziridine(±)-trans-2,6-Diaryl-tetrahydro-4H-thiopyran-4-one S-oxide82 nih.gov
cis-2,6-Diaryl-tetrahydro-4H-thiopyran-4-one2-(Phenylsulfonyl)-3-phenyloxaziridinecis-2,6-Diaryl-tetrahydro-4H-thiopyran-4-one S-oxide86 nih.gov

Derivatization Strategies for the this compound Core

Further modification of the this compound ring system allows for the creation of a vast library of compounds with diverse structures and potential applications.

Functionalization of the Thiopyranone Ring System

A primary strategy for functionalizing the thiopyranone core involves reactions at the α-carbons adjacent to the carbonyl group. The aldol (B89426) condensation of tetrahydro-4H-thiopyran-4-one with aromatic aldehydes is a well-established method to produce α,α'-bisarylidene derivatives. These α,β-unsaturated ketones are valuable synthetic intermediates.

A procedure has been developed to control the reaction to produce either monoarylidene or dissymmetrical bisarylidene derivatives. By using catalytic amounts of a mild base like pyrrolidine, the starting ketone reacts with one equivalent of an aldehyde to form the monoarylidene intermediate. This intermediate can be isolated or subjected to a subsequent reaction with a different aldehyde under more basic conditions to yield a dissymmetrical bisarylidene product. This stepwise approach allows for precise control over the substitution pattern on the thiopyranone ring.

Aldehyde 1Aldehyde 2Base SystemProductYield (%)Reference
BenzaldehydeNaphthalen-2-carbaldehyde1. Pyrrolidine 2. KOH(Z)-3-((Z)-Benzylidene)-5-(naphthalen-2-ylmethylene)tetrahydro-4H-thiopyran-4-one95
Benzaldehyde4-Chlorobenzaldehyde1. Pyrrolidine 2. KOH3-((Z)-Benzylidene)-5-((Z)-4-chlorobenzylidene)tetrahydro-4H-thiopyran-4-one80

Another approach to functionally substituted 4H-thiopyrans involves the reaction of the malononitrile trimer with carbon disulfide. This reaction, followed by intramolecular heterocyclization, leads to the formation of highly functionalized 2-amino-4-(dicyanomethylidene)-4H-thiopyran derivatives.

Synthesis of Spiro-Fused Thiopyranone Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique three-dimensional chemical space. The synthesis of spiro-fused thiopyranones provides access to complex molecular architectures.

An efficient, one-pot, five-component reaction has been developed for the synthesis of spiro[indoline-3,4′-thiopyran] derivatives. This method involves the reaction of primary amines, carbon disulfide, malononitrile, and isatin (B1672199) derivatives. This multicomponent approach is notable for its high efficiency, mild reaction conditions, and the formation of complex spiro compounds in a single step. The resulting 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives are obtained in high yields without the need for column chromatography. This strategy highlights the utility of multicomponent reactions in rapidly building molecular complexity around a spiro-fused thiopyran core. nih.gov

Isatin DerivativePrimary AmineProductYield (%)Reference
IsatinBenzylamine2,6-Diamino-1-benzyl-2'-oxospiro[indoline-3,4'-thiopyran]-3',5'-dicarbonitrile92 nih.gov
1-MethylisatinBenzylamine2,6-Diamino-1-benzyl-1'-methyl-2'-oxospiro[indoline-3,4'-thiopyran]-3',5'-dicarbonitrile94 nih.gov
1-EthylisatinBenzylamine2,6-Diamino-1-benzyl-1'-ethyl-2'-oxospiro[indoline-3,4'-thiopyran]-3',5'-dicarbonitrile93 nih.gov
1-AllylisatinBenzylamine1'-Allyl-2,6-diamino-1-benzyl-2'-oxospiro[indoline-3,4'-thiopyran]-3',5'-dicarbonitrile91 nih.gov

Reaction Mechanisms and Chemoselective Transformations

Analysis of Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 4H-thiopyran-4-one and its derivatives is characterized by a balance of nucleophilic and electrophilic behavior. The presence of the sulfur atom and the carbonyl group imparts distinct reactivity to different parts of the molecule.

The oxygen atom within the pyran ring can act as a nucleophile, participating in reactions like acylation, alkylation, and condensation. chemicalbook.com Conversely, the carbonyl group enhances the electrophilic character of the molecule, making it a target for nucleophilic attack. cymitquimica.com This dual reactivity makes this compound a versatile building block in organic synthesis. chemicalbook.com

Studies on substituted 4H-thiopyrans have further elucidated these reactivity patterns. For instance, the lithiation of 2,6-bis(trialkylsilyl)-4H-thiopyrans followed by reaction with various electrophiles results in alkylation primarily at the C4 and C2 positions. tandfonline.com The regioselectivity of these reactions is influenced by the nature of the substituents and the electrophile. For example, unsubstituted lithiated 4H-thiopyran reacts selectively with benzyl (B1604629) chloride at the C4 position, whereas its reaction with cyclohexylbromide yields a mixture of C4 and C2 alkylated products. tandfonline.com

The electrophilic nature of the thiopyran ring is also evident in its derivatives. For instance, 1,1-Dioxo-tetrahydro-thiopyran-4-one, where the sulfur is oxidized to a sulfone, exhibits enhanced electrophilic character due to the presence of the dioxo functional group. cymitquimica.com

Mechanistic Pathways of Cyclization Reactions

Cyclization reactions involving the this compound scaffold are fundamental to the synthesis of a variety of complex heterocyclic systems. These transformations can proceed through several distinct mechanistic pathways.

Concerted and Stepwise Mechanisms in Hetero Diels-Alder Cycloadditions

Hetero-Diels-Alder reactions are a powerful tool for the construction of the thiopyran ring. These reactions can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and reaction conditions.

In one example, thiochalcones react with 1-phenyl-4H-phosphinin-4-one 1-oxide in a highly regio- and stereoselective manner to yield bicyclic P,S-heterocycles. mdpi.comnih.gov A concerted mechanism is proposed for this hetero-Diels-Alder reaction, proceeding via a preferred endo approach. mdpi.comnih.gov Similarly, hetaryl-substituted thiochalcones react with acetylenic esters to form 4H-thiopyran carboxylates, with the reaction proceeding regioselectively. researchgate.net

However, not all hetero-Diels-Alder reactions involving thioketones follow a concerted pathway. Mechanistic studies have shown that some (4+2)-cycloadditions with aromatic and ferrocenyl thioketones occur via stepwise mechanisms involving diradicaloid or zwitterionic intermediates. mdpi.com Advanced DFT calculations have revealed that the high regioselectivity observed in the reaction of in situ-generated azoalkenes with thioketones is due to kinetic control, with sterically less hindered thiones reacting through highly unsymmetric transition states. mdpi.com In cases of extreme steric hindrance, a zwitterionic intermediate with a fully formed C–S bond is detected, which then undergoes ring closure in a subsequent step. mdpi.com

Intramolecular Ring Contractions and Rearrangements, including Pummerer Rearrangement

The this compound ring system can undergo intramolecular rearrangements, leading to the formation of different heterocyclic structures. A notable example is the Pummerer rearrangement.

The Pummerer rearrangement of 2,6-diphenyl-dihydro-4H-thiopyran-4-one-1-oxide in the presence of trifluoroacetic anhydride (B1165640) provides a high-yield route to 2,6-diphenyl-4H-thiopyran-4-one. clockss.org In contrast, an acid-catalyzed thermal rearrangement of the same sulfoxide (B87167) leads to the isomeric 2-benzylidene-3-keto-5-phenyl-1,2-dihydrothiophene, demonstrating a ring contraction. clockss.org The mechanism for this ring contraction is proposed to involve the cyclization of a sulfenic acid intermediate to form a stable benzylic carbonium ion, which drives the subsequent ring contraction. clockss.org

The stereoselectivity of the Pummerer reaction has been studied in conformationally rigid systems like 4-(p-chlorophenyl)thiane 1-oxides. The reaction with acetic anhydride can be either stereoselective or stereospecific, with the kinetically controlled product being the equatorial α-acetoxy thiane. oup.com

Cascade Knoevenagel Condensation/Michael Addition/Cyclization Sequences

Cascade reactions provide an efficient and atom-economical approach to the synthesis of highly functionalized 4H-thiopyrans. A prominent example is the sequence involving Knoevenagel condensation, Michael addition, and cyclization.

A one-pot, three-component domino coupling of β-oxodithioesters, aldehydes, and malononitrile (B47326) or its derivatives, promoted by 4-dimethylaminopyridine (B28879) (DMAP), yields highly substituted 2-amino-4H-thiopyran derivatives. acs.org This cascade process is highly convergent and regioselective, leading to the formation of three new bonds (two C-C and one C-S) and one stereocenter in a single operation. acs.org Similarly, ball milling has been employed as a solvent-free method for the three-component reaction of aromatic aldehydes with malononitrile and various 1,3-dicarbonyl compounds, proceeding through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford 4H-pyran derivatives quantitatively. rsc.orgrsc.org

Redox Chemistry Involving the Sulfur Heteroatom

The sulfur atom in the this compound ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This redox chemistry is crucial for modifying the electronic properties and biological activity of these compounds.

Mechanisms of Sulfur Oxidation to Sulfoxide and Sulfone

The oxidation of the sulfide (B99878) in this compound derivatives to a sulfoxide or sulfone is a common transformation. The mechanism typically involves the nucleophilic attack of the sulfur atom on the oxidizing agent.

The oxidation of tetrahydro-4H-thiopyran-4-one with agents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding sulfoxide. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, forming the sulfoxide through a two-electron transfer process. The oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones with mCPBA can be controlled to selectively produce either the sulfoxide or the sulfone. nih.gov Interestingly, the direct oxidation of the sulfides to sulfones can be challenging, with the more effective route often being the oxidation of the pre-formed sulfoxide to the sulfone. nih.gov

The chemoselectivity of oxidation has been investigated in related systems. For instance, the oxidation of 1-thiochromanones with dimethyldioxirane (B1199080) (DMD) produces the corresponding sulfoxides or sulfones, with the product ratio depending on the amount of oxidant used. acs.org In some cases, an unusual reactivity pattern is observed where the sulfoxide is more reactive towards further oxidation than the parent sulfide. acs.org

The oxidation of 2,6-diaryl-4H-thiopyran-4-thiones can also lead to the formation of this compound sulfoxides or sulfones. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions of Thiopyranone Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and thiopyranone derivatives have emerged as viable substrates in these transformations. Specifically, derivatives of this compound can be functionalized through reactions like the Suzuki-Miyaura coupling.

For example, 2-sulfinyl-thiochromones have been successfully coupled with arylboronic acids in the presence of a palladium catalyst and a Lewis acid to generate 2-aryl-4H-thiochromen-4-one derivatives. nih.govacs.org The use of a Lewis acid, such as Zn(OTf)₂, is thought to activate the thiopyranone core by coordinating to the carbonyl and sulfinyl oxygens, thereby enhancing the electrophilicity at the coupling site. The reaction proceeds through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The choice of ligand is also critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like XPhos often providing optimal results. nih.govacs.org These methods provide a flexible route to a diverse library of substituted thioflavones, which are of interest for pharmaceutical research. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of a Thiopyranone Derivative

Reactants Catalyst System Product Yield
2-(Methylsulfinyl)-4H-thiochromen-4-one and Phenylboronic acid Pd(OAc)₂, XPhos, Zn(OTf)₂ 2-Phenyl-4H-thiochromen-4-one Moderate to good. nih.govacs.org

Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthesis and functionalization of this compound and its derivatives often involve considerations of regioselectivity and stereoselectivity.

Regioselectivity is a key factor in reactions involving unsymmetrical thiopyranones. For instance, the cyclocondensation of β-oxodithioesters with prop-2-yn-1-ols can lead to the highly regioselective formation of 4H-thiopyran derivatives. researchgate.net Furthermore, catalyst-controlled intramolecular C–S fusion of α-allyl-β′-oxodithioesters can be tuned to produce either six-membered thiopyran skeletons or five-membered dihydrothiophene rings with high regioselectivity. acs.org

Stereoselectivity is particularly important in the synthesis of substituted tetrahydrothiopyran-4-ones, where multiple chiral centers can exist. The development of diastereoselective syntheses of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones has been a focus of research, as the stereochemistry can significantly influence biological activity. mdpi.com For example, acid-catalyzed cyclization reactions can lead to the formation of tetrahydro-4H-pyran-4-ones with high diastereoselectivity. chemicalbook.com Similarly, the oxidation of the sulfur atom to a sulfoxide introduces a chiral center, and methods for the stereoselective synthesis of specific sulfoxide isomers have been developed. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 4H-Thiopyran-4-one, both one-dimensional and two-dimensional NMR methods provide a complete picture of its proton and carbon framework.

1H NMR and 13C NMR Chemical Shift Assignment and Analysis

The 1H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the vinyl protons. The protons at the C-2 and C-6 positions (Hα), which are adjacent to the sulfur atom, are chemically equivalent, as are the protons at the C-3 and C-5 positions (Hβ), which are adjacent to the carbonyl group.

Early analysis of the proton resonance spectrum provided precise chemical shifts and coupling constants. The Hα protons appear as a doublet further downfield compared to the Hβ protons, which also present as a doublet. This differentiation arises from the relative electron-withdrawing effects of the neighboring sulfur atom and carbonyl group. The coupling constant between these adjacent vinyl protons (Jαβ) is a key parameter in confirming their connectivity.

While detailed 13C NMR data for the parent compound is less commonly cited in historical literature, the expected chemical shifts can be inferred. The carbonyl carbon (C-4) would exhibit the most downfield shift, typically in the range of δ 180-190 ppm. The carbons adjacent to the sulfur (C-2, C-6) would appear at a different chemical shift than those adjacent to the carbonyl (C-3, C-5), reflecting the distinct electronic environments.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum of this compound would show a cross-peak connecting the Hα proton signal to the C-2/C-6 carbon signal and another cross-peak linking the Hβ proton signal to the C-3/C-5 carbon signal. This provides direct evidence of the C-H bonding pairs.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds). For this compound, key HMBC correlations would be expected between:

The Hα protons (at C-2/C-6) and the C-4 carbonyl carbon.

The Hβ protons (at C-3/C-5) and the C-2/C-6 carbons.

Both Hα and Hβ protons and the neighboring vinyl carbons.

These correlations map out the complete bonding framework of the heterocyclic ring, confirming the placement of the sulfur atom and the carbonyl group relative to the vinyl protons and carbons, thus solidifying the structural assignment made from 1D NMR data.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₅H₄OS), the molecular weight is 112.15 g/mol . nist.gov

Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a distinct mass spectrum. The molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 112, confirming the molecular weight of the compound. nih.gov The fragmentation of this molecular ion provides clues to the molecule's stability and structure. Common fragmentation pathways for cyclic compounds involve the loss of small, stable neutral molecules.

The primary fragmentation peaks observed in the mass spectrum of this compound are key to its identification. nih.gov

A plausible fragmentation pathway begins with the molecular ion at m/z 112. The fragment at m/z 84 likely corresponds to the loss of a neutral molecule of carbon monoxide (CO, 28 Da), a common fragmentation for carbonyl-containing compounds. The peak at m/z 58 could arise from further fragmentation, possibly through the loss of acetylene (B1199291) (C₂H₂), leading to a [C₂H₂S]⁺• fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to conjugation with the double bonds in the ring, this band is expected to appear in the region of 1635-1655 cm⁻¹. Other significant absorptions include those for the C=C double bond stretching within the ring and the C-S bond stretching, which typically appear at lower frequencies.

X-ray Crystallography and Single-Crystal Structural Determination

X-ray crystallography on a single crystal provides the most definitive structural information, yielding precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique can confirm the planarity of the ring system and detail the intermolecular interactions, such as packing forces, in the crystal lattice.

While X-ray crystallographic studies have been performed on derivatives, such as tetrahydro-4H-thiopyran-4-one, a detailed single-crystal structural determination for the parent compound, this compound, is not prominently available in the surveyed scientific literature. Such a study would be invaluable to precisely measure the C-S, C-C, and C=O bond lengths and to compare them with theoretical calculations and data from related pyrone and thiopyrone structures.

Photoelectron Spectroscopy (PES) and Vacuum Ultraviolet (VUV) Absorption Studies

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. This data allows for the determination of ionization energies, which correspond to the energies of the molecular orbitals.

He(I) photoelectron spectroscopy has been used to probe the electronic structure of this compound and its sulfur-containing analogues. nist.gov The analysis of the PES spectrum of this compound reveals its first vertical ionization energy at 8.97 ± 0.05 eV. nist.gov This value corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).

Further studies involving VUV absorption spectroscopy, which probes electronic transitions to higher-energy excited states and Rydberg states, would complement the PES data. While extensive VUV studies have been conducted on the isomeric compound 4H-pyran-4-thione, similar detailed investigations on this compound are less common. aip.org A combined PES and VUV approach provides a comprehensive map of both the occupied and unoccupied electronic states, which is crucial for understanding the molecule's photochemistry and electronic properties.

Electronic Spectral Analysis for Conjugated and Excited States

The electronic structure of this compound is characterized by a conjugated system involving the endocyclic sulfur atom, the carbon-carbon double bonds, and the exocyclic carbonyl group. This delocalization of π-electrons across the heterocyclic ring and the C=O bond is fundamental to its electronic properties and spectral behavior. The presence of the sulfur heteroatom with its lone pairs of electrons, the oxygen of the carbonyl group, and the π-bonds of the vinyl groups integrated into the ring system gives rise to distinct electronic transitions that can be probed using UV-Visible spectroscopy.

Detailed research into the electronic absorption and emission spectra of 4-thiopyrones has provided significant insights into their excited states. rsc.orgrsc.org The ultraviolet absorption spectra for 4-thiopyrones reveal characteristic absorption bands corresponding to specific electronic transitions. rsc.orgrsc.org

Detailed Research Findings

Spectroscopic studies on 4-thiopyrones, including the parent compound, have identified the nature of their primary electronic transitions. rsc.orgrsc.org The lowest energy absorption band in unhindered 4-thiopyrones is assigned to the n→π* transition of the carbonyl group. rsc.orgrsc.org This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

At higher energies (in the 240-280 nm range), the absorption spectrum is typically composed of two π→π* transition bands. rsc.org Theoretical analyses using Self-Consistent Field (SCF) Linear Combination of Atomic Orbitals (LCAO) Molecular Orbital (MO) calculations with Configuration Interaction (CI) have been employed to interpret these transitions. rsc.orgrsc.org These calculations indicate that the two observed bands correspond to transitions from the highest occupied molecular orbital (HOMO) and the second-highest occupied molecular orbital (HOMO-1) to the lowest unoccupied molecular orbital (LUMO). rsc.org

Studies on the emission properties show that 4-thiopyrones exhibit little to no fluorescence at both room temperature and 77 K. rsc.orgrsc.org However, they do display phosphorescence, indicating that intersystem crossing from the singlet excited state to a triplet state is an efficient process. The lowest triplet states are identified as having mainly π,π* orbital character. rsc.orgrsc.org An intramolecular heavy-atom effect, attributed to the presence of the sulfur atom, is considered to play a significant role in the phosphorescence spectra of these compounds. rsc.orgrsc.org

Theoretical and computational methods have been crucial in elucidating the electronic structure and interpreting the spectral data of this compound and its analogues. acs.orgacs.org Ab initio calculations and other theoretical models have been used to complement experimental findings. acs.orgaip.org

Electronic Transition Data

The following table summarizes the theoretical and experimental data for the principal singlet-singlet transitions of the parent 4-thiopyrone compound, based on SCF LCAO MO CI calculations and experimental absorption spectra.

TransitionCalculated Transition Energy (eV) rsc.orgExperimental Transition Energy (eV) rsc.orgCalculated Oscillator Strength rsc.orgAssignment rsc.org
S0 → S14.554.440.14π→π* (HOMO-1 → LUMO)
S0 → S24.885.140.61π→π* (HOMO → LUMO)
S0 → Sn---n→π* (Lowest energy transition)

Theoretical and Computational Investigations of 4h Thiopyran 4 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic systems like thiopyrans. mdpi.com DFT methods are widely used to optimize molecular geometries, calculate electronic properties, and map out reaction pathways. nih.govmdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov This process involves finding the minimum energy structure on the potential energy surface. The optimized geometries provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data, for instance, from X-ray crystallography. nih.gov For derivatives of tetrahydro-4H-thiopyran-4-one, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to obtain theoretical ¹H and ¹³C NMR chemical shifts, which were then compared with experimental values to confirm structural assignments. researchgate.net

Beyond geometry, DFT is crucial for analyzing the electronic structure. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its reactive sites. nih.gov

Table 1: Key Electronic Properties Calculated via DFT The following is an illustrative table based on typical DFT outputs for organic molecules.

PropertyDescriptionTypical Application for 4H-Thiopyran-4-one Systems
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.Predicts reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Predicts reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. mdpi.com
Dipole Moment A measure of the overall polarity of the molecule.Provides insight into intermolecular interactions and solubility.
Mulliken Atomic Charges Calculated distribution of electronic charge among the atoms in the molecule.Helps identify atoms susceptible to nucleophilic or electrophilic attack. nih.gov
MEP Map A visual representation of the electrostatic potential on the electron density surface.Visually identifies sites for electrophilic and nucleophilic attack. nih.gov

A significant application of DFT is the elucidation of reaction mechanisms. mdpi.com This is achieved by locating and characterizing the transition states (TS) that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. mdpi.com

For reactions involving the synthesis of thiopyran rings, such as the hetero-Diels-Alder reaction, DFT calculations can distinguish between different possible mechanisms, such as a concerted pathway (where bonds are formed simultaneously in a single step) or a stepwise pathway (involving one or more intermediates). mdpi.comnih.gov By calculating the activation energies associated with each potential pathway, researchers can determine the most kinetically favorable route. mdpi.com For instance, in cycloaddition reactions leading to thiopyran analogs, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state correctly connects the corresponding reactants and products. mdpi.com This detailed mapping of the reaction profile provides a comprehensive understanding of how the reaction proceeds at a molecular level. nih.govmdpi.com

DFT calculations are highly effective in predicting the outcomes of chemical reactions where multiple products are possible. nih.gov This is particularly relevant for the synthesis of substituted this compound derivatives via cycloaddition reactions, which can yield different regioisomers and stereoisomers.

Reactivity: The activation energy calculated for a reaction pathway provides a direct measure of its kinetic feasibility. Lower activation barriers indicate faster reactions.

Regioselectivity: In reactions where a reactant can add to another in different orientations (e.g., hetero-Diels-Alder reactions), DFT can be used to calculate the activation energies for all possible transition states. mdpi.commdpi.com The pathway with the lowest energy barrier will correspond to the major regioisomer observed experimentally. mdpi.com This allows for the rationalization of unexpected regioselectivity that might be governed by a complex interplay of steric and electronic factors. nih.gov

Stereoselectivity: Similarly, when a reaction can produce different stereoisomers (e.g., endo vs. exo products in Diels-Alder reactions), the relative energies of the corresponding transition states can be calculated. mdpi.com The stereoisomer formed via the lower-energy transition state is predicted to be the major product. nih.gov Studies on the hetero-Diels-Alder reactions forming tricyclic 2,3-dihydro-4H-thiopyran derivatives have shown that DFT calculations can successfully predict the preferred formation of specific isomers out of many possibilities by determining the thermodynamic and kinetic properties of all potential products and pathways. mdpi.com

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects by simulating the solvent environment. The most common approaches are implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.gov

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The model then calculates the electrostatic interactions between the solute and the solvent. By performing DFT calculations with a solvation model, it is possible to determine the energies of reactants, transition states, and products in solution. This allows for a more accurate prediction of activation energies and reaction outcomes as compared to gas-phase calculations. For example, computational studies on reactions leading to thiopyran analogs have been performed specifying the solvent used in the experiment, such as dichloromethane (B109758), to provide a more realistic theoretical model. mdpi.com

Molecular Orbital (MO) Theory Applications

While DFT is a powerful tool, other methods based on molecular orbital theory, particularly high-level ab initio calculations, are also employed to provide a deeper understanding of electronic structure, especially for excited states.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data beyond fundamental physical constants. These methods can be computationally demanding but offer very high accuracy. diva-portal.org They are particularly valuable for studying electronic excited states, which are central to understanding a molecule's response to light (photochemistry and spectroscopy). mdpi.commdpi.com

For systems related to this compound, such as 4H-pyran-4-thione, ab initio methods like configuration interaction (CI) have been used in conjunction with experimental techniques like photoelectron spectroscopy (PES) and vacuum ultraviolet (VUV) absorption spectroscopy. au.dkresearchgate.net Such combined studies allow for a detailed interpretation of experimental spectra. The calculations can determine the sequence of ionic and singlet states and analyze the vibrational structure observed in the spectra. au.dkresearchgate.net This provides a fundamental understanding of the electronic transitions occurring when the molecule absorbs energy, offering insights into its photostability and potential photochemical reactivity. researchgate.netresearchgate.net

Relativistic Molecular Orbital Theory for Triplet States

Relativistic molecular orbital theory provides a framework for understanding the properties of excited triplet states, particularly in molecules containing heavier atoms like sulfur. For triplet states that can be described by a single configuration with two unpaired electrons, relativistic exchange integrals account for both singlet-triplet splittings and the spin-orbit contributions to the triplet zero-field splittings researchwithrutgers.com. A study employing a method based on Dirac scattered-wave (DSW) orbitals was used to investigate these effects.

This approach was applied to the 3(n → π*) excited state of γ-thiopyrone (4H-pyran-4-thione), an analogue of this compound. The calculations yielded a large value for the zero-field splitting parameter D, which is a measure of the splitting between the triplet sublevels in the absence of an external magnetic field researchwithrutgers.com. The accurate description of spin-orbit coupling is crucial in these calculations and can reproduce effects such as interactions happening at the crossing between singlet and triplet potential energy surfaces nih.gov.

ParameterCalculated ValueExperimental Value
D (cm-1) -31-24 to -28

This table presents the calculated and experimental zero-field splitting parameter (D) for the 3(n → π) excited state of γ-thiopyrone researchwithrutgers.com.*

HOMO-LUMO Analysis and Electronic Transition Characterization

The electronic transitions in molecules like this compound are fundamentally governed by the promotion of an electron from an occupied molecular orbital to an unoccupied one. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis libretexts.org. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, corresponds to the energy required for the lowest energy electronic transition libretexts.org.

In molecules containing heteroatoms with lone pairs (like sulfur and oxygen) and pi systems, the primary electronic transitions are typically of two types:

n → π* transition : An electron from a non-bonding orbital (n), localized mainly on the heteroatom, is excited to an antibonding π* orbital of the conjugated system.

π → π* transition : An electron from a bonding π orbital is excited to an antibonding π* orbital libretexts.org.

For the related molecule 4H-pyran-4-one, the S1 electronic transition is identified as nπ* with 1A2 symmetry, which should theoretically be forbidden st-andrews.ac.uk. However, it gains intensity through vibronic interactions st-andrews.ac.uk. The π* ← n electronic excitation in 4H-pyran-4-one serves as a model for investigating the resulting structural changes nih.gov. Studies on the electronic structure of this compound and its analogues suggest that the aromaticity order is 4H-thiopyran-4-thione > this compound > 4H-pyran-4-thione > 4H-pyran-4-one, based on the examination of the lowest π orbitals scite.ai.

Configuration Interaction and Coupled Cluster Methods for Electronic States

To achieve high accuracy in quantum chemistry calculations and to properly account for electron correlation, methods beyond the basic Hartree-Fock theory are necessary. Configuration Interaction (CI) and Coupled Cluster (CC) are two such advanced approaches fiveable.me. CI methods construct a multi-electron wavefunction as a linear combination of different electronic configurations (Slater determinants), including the ground state and various excited states fiveable.me. Coupled Cluster theory utilizes an exponential operator to account for electron correlation, which ensures size consistency, an important theoretical property fiveable.meesqc.org.

These high-level methods have been instrumental in studying the electronic states of this compound analogues.

In a study of 4H-pyran-4-thione, the sequence of ionic states was determined using both configuration interaction and coupled cluster methods st-andrews.ac.ukresearchgate.netnih.gov.

For 4H-pyran-4-one, ab initio calculations using equation-of-motion excitation energies with coupled cluster singles and doubles (EOM-EE-CCSD) were performed to predict the properties of its triplet and singlet (n,π*) excited states nih.gov. These calculations provided crucial aid in making vibronic assignments for the observed absorption spectrum nih.gov. The CI and density functional calculations were also used to analyze the vibrational structure of the lowest three bands in its photoelectron spectrum, offering a detailed explanation of the observed profiles st-andrews.ac.ukresearchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational and Solvent Studies

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time scienceopen.commdpi.com. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the conformational flexibility and thermodynamic properties of the system scienceopen.com. This makes it a powerful tool for sampling the conformational space of molecules and for studying the explicit effects of solvent on molecular structure and behavior scienceopen.comnih.gov. In practice, MD simulations can be used to explore ligand-binding conformations, generate molecular ensembles for docking studies, and understand the role of flexibility in molecular function mdpi.com.

While MD simulations are widely applied in biochemistry and materials science to investigate everything from protein dynamics to the structure of water at interfaces, specific molecular dynamics studies focused solely on the conformational analysis and solvent effects of isolated this compound are not extensively detailed in the surveyed literature mdpi.comnih.gov. However, the methodology is well-suited for such investigations. A simulation of this compound in various solvents could provide insights into its solution-phase structure, the stability of different conformers, and the specific interactions (e.g., hydrogen bonding) with solvent molecules.

Quantum Chemical Calculations in Support of Spectroscopic Data and Structural Assignments

Quantum chemical calculations are an indispensable tool for interpreting experimental spectroscopic data and confirming structural assignments. By computing properties such as vibrational frequencies, electronic transition energies, and NMR shielding tensors, these calculations provide a direct link between a proposed molecular structure and its measured spectrum nih.gov.

This synergy has been effectively demonstrated for analogues of this compound.

Vibronic Assignments : In a study of 4H-pyran-4-one, the cavity ringdown (CRD) absorption spectrum, which includes the T1(n,π) ← S0 and S1(n,π) ← S0 band systems, was analyzed nih.gov. Vibronic assignments for approximately 30 features in the spectrum were made with the aid of predictions from both ab initio (EOM-EE-CCSD) and density functional theory (DFT) calculations nih.gov.

Structural Changes upon Excitation : The calculations revealed significant frequency drops in the lowest-energy carbonyl wagging fundamentals upon electronic excitation, providing insight into the molecule's structural changes in the excited state nih.gov.

Benchmarking Methods : The study also served to test the accuracy of the computational methods themselves. It was found that the economical time-dependent DFT (TD-DFT) method was impressively accurate for some vibrational modes, while the more rigorous EOM-EE-CCSD method's accuracy was sensitive to the choice of basis set, an anomaly traced to a computed conical intersection between two excited state surfaces nih.gov.

Photoelectron Spectra : For 4H-pyran-4-thione, density functional calculations were used to analyze the vibrational structure of bands in its photoelectron spectrum (PES) st-andrews.ac.ukresearchgate.netnih.gov.

Vibrational ModeT1(n,π) ← S0 Frequency DropS1(n,π) ← S0 Frequency Drop
ν27 (in-plane wag) 28%29%
ν17 (out-of-plane wag) 50%39%

This table shows the significant frequency drops for the carbonyl wagging fundamentals of 4H-pyran-4-one upon electronic excitation, as determined by a combination of spectroscopy and quantum chemical calculations nih.gov.

Applications of 4h Thiopyran 4 One As a Synthetic Building Block

Construction of Complex Heterocyclic Frameworks

The thiopyranone ring serves as a robust scaffold for the synthesis of intricate heterocyclic systems. Its derivatives can undergo various transformations, including multicomponent reactions, to yield polyheterocyclic structures that are of significant interest in medicinal chemistry and material science. researchgate.netarabjchem.orgresearchgate.net

Derivatives of 4H-Thiopyran-4-one are particularly useful in multicomponent reactions that lead to the formation of polyheterocyclic systems containing both sulfur and nitrogen atoms. researchgate.netresearchgate.net For instance, multicomponent reactions involving tetrahydro-4H-thiopyran-4-one have been shown to produce complex sulfur- and nitrogen-containing polyheterocyclic frameworks. researchgate.net These reactions often proceed in a one-pot fashion, efficiently assembling multiple starting materials into a single, more complex product. arabjchem.org

One notable strategy involves the reaction of 1-benzothiopyran-4-ones (thiochromen-4-ones), which are benzo-fused analogs of this compound, with heterocyclic amines and dimethylformamide-dimethylacetal (DMFDMA) under microwave irradiation to afford novel poly-heterocyclic ring systems. arabjchem.org Another approach achieves the synthesis of a new series of nitrogen and sulfur heterocycles by linking four different rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline, starting from precursors that can be conceptually derived from thiopyranone-like structures. mdpi.com These methods highlight the utility of the thiopyranone core in generating molecular diversity.

Table 1: Examples of Synthesized Sulfur- and Nitrogen-Containing Polyheterocyclic Systems

Starting Material ClassReaction TypeResulting Heterocyclic SystemReference(s)
Tetrahydro-4H-thiopyran-4-oneMulticomponent ReactionSulfur- and Nitrogen-Containing Polyheterocycles researchgate.netresearchgate.net
1-Benzothiopyran-4-onesMulticomponent ReactionThiochromeno[4',3':4,5]pyrido[2,3-d]pyrimidine arabjchem.org
4-Amino-1,2,4-triazole-3-thioneCyclization/CouplingIndolo-triazolo-pyridazinethiones linked to quinoxaline mdpi.com

The thiopyranone scaffold is also instrumental in preparing a variety of fused-ring heterocyclic architectures. researchgate.net Synthetic strategies often focus on building additional rings onto the thiopyran core. For example, various derivatives of thiopyrano[4,3-b]pyran have been synthesized through multicomponent procedures starting from tetrahydro-4H-thiopyran-4-one, aromatic aldehydes, and malononitrile (B47326). researchgate.net

The synthesis of fused systems is a key area of research, with numerous methods developed for fusing thiopyrans with other heterocycles like indole, quinoline, and pyrimidine. researchgate.net One-pot syntheses are particularly valuable for their efficiency in creating complex fused-ring systems. researchgate.net The analogous oxygen-containing compound, ethyl 4H-pyran-4-one-2-carboxylate, has also been noted for its utility in the synthesis of various fused-ring heterocyclic systems, indicating the broad applicability of this class of six-membered heterocycles in building complex architectures. mdpi.com

Intermediacy in the Synthesis of Various Oxacycles

While this compound is a sulfur heterocycle, its structural analogs and derivatives play a role as intermediates in the construction of various oxacycles (oxygen-containing heterocyclic rings). The related compound, tetrahydro-4H-pyran-4-one, is considered a valuable building block for constructing a range of oxacycles, including hexahydro-6H-isochromen-6-ones and isochromanols. chemicalbook.com The synthetic principles and reaction pathways, such as intramolecular Prins cyclization, used for these oxygen-based systems can often be adapted for their sulfur-containing counterparts. mdpi.com This methodology involves the acid-catalyzed reaction of an alkenol with an aldehyde to generate an oxocarbenium ion that subsequently cyclizes. mdpi.com The versatility of these six-membered rings as key intermediates underscores their importance in the synthesis of diverse heterocyclic structures. chemicalbook.com

Precursor for Advanced Materials Development

The unique electronic and photochemical properties of the this compound core and its derivatives make them valuable precursors for the development of advanced functional materials. chemimpex.comresearchgate.net These materials have potential applications in electronics and optoelectronics.

Tetrahydro-4H-thiopyran-4-one and its derivatives are utilized as intermediates or reagents in the preparation of photosensitive semiconductors. researchgate.netsmolecule.com The sulfur atom in the thiopyran ring can influence the electronic properties of the resulting materials, making them suitable for photochemical applications. ontosight.ai For instance, 2,6-Diphenyl-4H-thiopyran-4-one exhibits significant photochemical properties and is valuable in the development of light-sensitive materials. chemimpex.com These properties are crucial for applications in technologies such as photoresists used in electronics manufacturing. chemimpex.com

The same class of compounds, specifically derivatives of tetrahydro-4H-thiopyran-4-one, also serves as precursors for electrochromic materials. researchgate.netsmolecule.com Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. Research into related push-pull chromophores, where a proaromatic 4H-pyranylidene donor is linked to an acceptor through a thiophene (B33073) bridge, has demonstrated that these systems can undergo redox processes that lead to significant changes in their optical properties. csic.es This behavior, where a colored neutral species can be switched to a colorless state, is the basis for their potential use as electrochromic materials. csic.es

Role in the Regioselective Synthesis of Trifluoromethylated Organic Compounds

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of synthetic methods for producing trifluoromethylated compounds is of great interest. This compound and its derivatives serve as valuable synthons in the regioselective synthesis of various CF3-containing organic compounds.

A key strategy involves the use of trifluoromethylated pyran-4-ones as precursors to access their thiopyran-4-one analogues. For instance, 2-(trifluoromethyl)-4H-pyran-4-ones are versatile and readily available building blocks that can be converted into trifluoromethylated 4-thiopyrones. researchgate.netcedia.edu.ec These pyrone precursors exhibit unique regioselectivity and a strong sensitivity to solvents in their reactions with nucleophiles, making them excellent starting materials. researchgate.netcedia.edu.ec The synthetic availability and selective reactivity of 2-CF3-4-pyrones distinguish them from other 2-polyfluoroalkyl-4-pyrones. researchgate.net

A divergent reaction strategy utilizing β-CF3-1,3-enynes and β-ketothioamides has been developed for the synthesis of trifluoromethylated 4H-pyrans and 4H-thiopyrans. acs.org This method, which employs a combination of a silver catalyst and an amine base, demonstrates remarkable chemoselectivity influenced by the substituents on the β-ketothioamide. acs.org This allows for a controlled synthesis pathway leading to either the pyran or the thiopyran ring system, providing a direct route to trifluoromethylated 4H-thiopyrans. acs.org

The general approach often involves the reaction of a CF3-containing pyrone with a sulfur-donating reagent. For example, the synthesis of trifluoromethylated 4(1H)-pyridin-4-one, benzo[c] researchgate.netacs.orgnaphthyridine, and 4-thiopyrone derivatives has been described starting from 2-CF3-4-pyrones. cedia.edu.ec This transformation highlights the utility of the pyrone ring as a leaving group to be replaced by a sulfur atom, thereby forming the desired thiopyranone core.

Table 1: Examples of Precursors and Methods for Trifluoromethylated this compound Synthesis

Precursor/Starting MaterialReagent/MethodProduct TypeReference
2-(Trifluoromethyl)-4H-pyran-4-onesSulfur-donating reagentsTrifluoromethylated 4-thiopyrones researchgate.netcedia.edu.ec
β-CF3-1,3-enynes and β-ketothioamidesAgNO3 catalyst and Et3N baseRing-trifluoromethylated 4H-thiopyrans acs.org
2-Cyano-6-(trifluoromethyl)-4H-pyran-4-oneN-nucleophilesVarious trifluoromethylated heterocycles researchgate.netdntb.gov.ua

Utilization in the Development of Conjugated Systems

The planar structure of the this compound core facilitates electronic conjugation between the carbonyl group and substituents on the ring, making it a valuable scaffold for the development of novel conjugated systems. These systems are of interest for applications in materials science, particularly for creating dyes and other functional materials with specific photophysical properties.

The introduction of vinyl groups or other unsaturated moieties into the thiopyranone ring is a common strategy to extend the conjugated system. While much of the foundational work has been done on analogous 4-pyrone systems, the principles are transferable. For example, the functionalization of the active methyl group on a substituted pyrone via aldol (B89426) condensation with aromatic aldehydes creates 2-vinyl-substituted 4-pyrones, which are precursors to conjugated dyes. mdpi.com A similar approach can be envisioned for 2-methyl-4H-thiopyran-4-one.

Furthermore, the synthesis of 2,6-diaryl-4H-thiopyran-4-ones provides a direct route to highly conjugated structures where the thiopyranone ring bridges two aromatic systems. acs.org The electronic properties of these molecules can be tuned by modifying the substituents on the aryl rings.

Another advanced synthetic approach involves a tandem alkyne hydroacylation/thio-conjugate addition sequence. acs.org This method allows for the one-pot synthesis of various sulfur-containing heterocycles, including tetrahydrothiopyran-4-one (B549198) derivatives. By performing in situ oxidations or eliminations as a final step, unsaturated variants such as dihydrothiopyran-4-ones can be prepared, which are conjugated systems. acs.org This strategy has been successfully used to create thiochromen-4-ones and related structures from readily available starting materials. acs.org The structural backbone of thiopyranones, with C-S bond lengths between 1.75–1.82 Å, indicates partial double-bond character within the ring, which contributes to the stability and electronic properties of the resulting conjugated systems.

Table 2: Synthetic Strategies for Developing Conjugated Thiopyranone Systems

Synthetic StrategyKey FeaturesResulting SystemReference
Aryl SubstitutionDirect attachment of aryl groups at the C2 and C6 positions.2,6-Diaryl-4H-thiopyran-4-ones with extended π-conjugation. acs.org
Tandem Hydroacylation/ Conjugate AdditionOne-pot synthesis from β-tert-butylthio-substituted aldehydes and alkynes, followed by oxidation/elimination.Dihydrothiopyran-4-ones and other unsaturated S-heterocycles. acs.org
Functionalization of Methyl GroupsAldol condensation of 2-methyl-4H-thiopyran-4-one with aldehydes.2-Vinyl-substituted 4H-thiopyran-4-ones. mdpi.com

Coordination Chemistry and Metal Complexes of 4h Thiopyran 4 One Ligands

Synthesis of Coordination Compounds with Transition Metals

The synthesis of coordination compounds involving 4H-thiopyran-4-one and its derivatives with transition metals typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, play a crucial role in determining the composition and structure of the resulting complexes.

For instance, Schiff base metal complexes have been synthesized through a two-pot method. This involves the initial formation of the Schiff base ligand by the nucleophilic attack of a primary amine on a carbonyl group of a 4H-pyran-4-one derivative in an alcohol medium. Subsequently, the reaction of the ligand with metal chlorides, such as Co(II) and Ni(II), yields the corresponding metal complexes. chemrxiv.org Similarly, a series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. d-nb.infonih.gov

In other examples, homoleptic Co(II), Cu(II), and Ni(II) complexes of a hydrazone derived from 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one and 2-furoic acid hydrazide, as well as their heteroleptic analogues with 2,2′-bipyridine, have been synthesized. researchgate.net The synthesis of asymmetric tetradentate Schiff base ligand complexes with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III) has also been reported, involving a stepwise approach. researchgate.net

The following table provides examples of synthesized transition metal complexes with ligands derived from pyranone or thiopyranone structures.

Metal IonLigandSynthesis MethodReference
Co(II), Ni(II)Schiff base of 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-oneTwo-pot synthesis in alcohol chemrxiv.org
Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolReaction in alcoholic medium d-nb.infonih.gov
Co(II), Cu(II), Ni(II)Hydrazone of 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-oneStandard complexation and heteroleptic synthesis researchgate.net
Cu(II), Ni(II), Co(II), Mn(II), Fe(III)Asymmetric tetradentate Schiff baseStepwise synthesis researchgate.net

Investigation of Ligand Binding Modes and Stereochemistry

The coordination of this compound and its derivatives to metal centers can occur through various donor atoms, leading to different binding modes and stereochemistries. The sulfur atom of the thiopyran ring and the oxygen atom of the carbonyl group are the primary coordination sites.

In many complexes, derivatives of 4H-pyran-4-one act as bidentate ligands, coordinating through the carbonyl oxygen and a deprotonated hydroxyl group. scirp.org For example, 3-hydroxy-2-methyl-4H-pyran-4-one coordinates to metal ions using the oxygen atom of its phenolic substituent and the oxygen atom of the carbonyl group, acting as an OO' ligand. scirp.org In some cases, the phenolic substituent was not deprotonated prior to coordination. scirp.org

Derivatives like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol act as bidentate ligands, coordinating to metal ions through the sulfur atom and an amine group. d-nb.infonih.gov The study of a Schiff base ligand derived from dehydroacetic acid suggested that it behaves as a dibasic tetradentate ligand with an ONNO donor atom sequence. researchgate.net

Interestingly, studies on the binding of thiomaltol derivatives to the active site of human carbonic anhydrase II (hCAII) have revealed unconventional coordination modes. While these ligands typically bind in a bidentate fashion in model complexes, they can adopt a monodentate coordination mode through the sulfur atom within the enzyme's active site. nih.govnih.gov This highlights how the protein environment can influence the binding mode of a ligand. nih.govnih.gov The steric restrictions of the active site can also force the ligands into a "flattened" coordination geometry compared to inorganic model complexes. nih.govrcsb.org

The stereochemistry of the resulting metal complexes is influenced by the coordination number of the metal ion and the nature of the ligands. Octahedral, tetrahedral, and square planar geometries are commonly observed. d-nb.infonih.govresearchgate.netresearchgate.net For instance, homoleptic complexes of a hydrazone derivative adopted an octahedral geometry, while the heteroleptic analogues with 2,2′-bipyridine had four-coordinate tetrahedral or square-planar geometries. researchgate.net

Spectroscopic Characterization of Metal-Thiopyranone Complexes

Spectroscopic techniques are indispensable for the characterization of metal-thiopyranone complexes, providing valuable information about ligand coordination and the electronic and geometric structure of the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups upon complexation indicate their involvement in bonding to the metal ion. For example, a shift in the ν(C=O) stretching frequency to a lower wavenumber is indicative of coordination through the carbonyl oxygen. rsc.org In the case of hydroxyl-substituted pyranones, a shift in the ν(O-H) frequency can also be observed. scirp.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. d-nb.infonih.gov Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation. d-nb.infonih.gov

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere. The d-d transitions of the metal ion are particularly informative. usm.my

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their composition. chemrxiv.org

The following table summarizes the key spectroscopic data for a representative palladium complex with 2,6-dimethyl-4H-pyran-4-one (dmp) and methionine.

Spectroscopic TechniqueFree Ligand (dmp)[PdCl₂(Met)]·dmp ComplexInterpretationReference
IR (ν(C=O), cm⁻¹)1611~1540Shift indicates coordination of carbonyl oxygen rsc.org
IR (ring vibrations, cm⁻¹)1669, 1599Nearly unchangedRing is not directly involved in coordination rsc.org

Structural Determination of Metal-Thiopyranone Adducts

For example, the crystal structure of [PdI₂(DL-Met)]·dmp revealed a distorted square-planar geometry for the palladium ion, coordinated by two iodide ions and one chelated methionine ligand through its sulfur and nitrogen atoms. rsc.org The 2,6-dimethyl-4H-pyran-4-one (dmp) molecule was found to be hydrogen-bonded to the carboxyl group of the methionine ligand. rsc.org

In another study, the X-ray crystal structure of a thiomaltol derivative bound to a Zn²⁺ model complex showed bidentate coordination, resulting in a trigonal bipyramidal geometry around the zinc ion. nih.gov The S-Zn and O-Zn bond distances were determined to be 2.34 Å and 2.06 Å, respectively. nih.gov However, when bound to the active site of human carbonic anhydrase II, the same ligand displayed a monodentate coordination through the sulfur atom with a Zn-S bond length of 2.4 Å, resulting in a distorted tetrahedral geometry around the zinc ion. nih.gov

These structural studies provide crucial insights into the nature of the metal-ligand interactions and the factors that influence the coordination chemistry of this compound and its derivatives.

The table below presents selected crystallographic data for a palladium-methionine complex with a 4H-pyran-4-one derivative.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[PdI₂(DL-Met)]·dmpMonoclinicP2₁/c11.851(3)14.953(3)11.303(2)109.94(4) rsc.org

Future Research Directions and Emerging Paradigms in Thiopyranone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiopyranones has traditionally relied on methods like aldol (B89426) condensations and cycloaddition reactions. However, the future of thiopyranone synthesis lies in the development of novel and sustainable methodologies that are not only efficient but also environmentally benign.

One promising approach is the use of one-pot multicomponent reactions. For instance, a double crossed aldol condensation of aromatic aldehydes with tetrahydrothiopyran-4-one (B549198) has been achieved in a one-pot procedure at room temperature, yielding 3,5-bis(arylmethylidene)thiopyranones in excellent yields. researchgate.netthieme-connect.com This method is considered efficient and reliable for the synthesis of these structures. thieme-connect.com Another sustainable approach involves catalyst- and solvent-free protocols. For example, fused 4H-pyran derivatives have been synthesized through thermal heating in the absence of any catalyst or solvent, highlighting a green chemistry approach. rsc.org The use of environmentally friendly solvents like glycerol (B35011) has also been explored for the one-pot, multi-component synthesis of 4H-thiopyran derivatives. researchgate.net

Furthermore, the development of catalytic systems that are recyclable and based on natural materials is a key goal. Bionanocatalysts, such as starch-coated magnetic nanoparticles, have been successfully employed for the synthesis of 4H-pyran derivatives under mild conditions. royalsocietypublishing.org These catalysts can be easily recovered using a magnet and reused multiple times without a significant loss in activity. royalsocietypublishing.org The exploration of tandem reactions, such as a thia-nucleophilic vinyl substitution followed by a formal [5C + 1S] annulation, also presents an efficient route to substituted 4H-thiopyran-4-ones. researchgate.net

Future research will likely focus on expanding the scope of these sustainable methods to a wider range of thiopyranone derivatives. The development of asymmetric syntheses of thiopyranoindoles using chiral catalysts is also an area of active investigation. researchgate.net

Advanced Mechanistic Investigations for Complex Transformations

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcome of complex chemical transformations. Mechanistic studies on the proline-catalyzed aldol reaction of tetrahydro-4H-thiopyran-4-one have provided valuable insights into its stereoselectivity. cam.ac.uk Computational and experimental studies have revealed that interactions such as hydrogen-bonding, π-π stacking, and London dispersion play a key role in substrate recognition and chirality induction in certain catalytic processes. frontiersin.org

For example, in the synthesis of 3-substituted thiopyran-4-ones via aldol condensation, the reaction conditions can be tuned to favor different reaction pathways, such as Baylis-Hillman, aldol, or aldol condensation reactions. researchgate.net Mechanistic investigations have also been crucial in understanding the formation of thiopyranone cores in more complex systems, such as the synthesis of 4-(trifluoromethyl)thiocoumarins, which involves an intramolecular Wittig reaction. researchgate.netresearchgate.net

The use of advanced techniques like ESI-MS and computational analysis helps to elucidate reaction pathways. acs.org For instance, computational studies have been used to predict the tautomeric forms of quinones and their electronic absorption properties, which can be correlated with experimental data. acs.org Future research in this area will likely involve more sophisticated computational modeling and in-situ spectroscopic techniques to probe reaction intermediates and transition states in real-time. This will enable a more precise control over reaction selectivity and the discovery of entirely new transformations.

Exploration of Novel Thiopyranone Derivatives for Chemical Biology Applications

Thiopyranone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The exploration of novel thiopyranone derivatives for chemical biology applications is a rapidly growing field. These compounds can serve as valuable tools to probe biological processes and as starting points for drug discovery.

A key strategy in this area is the design of "thiol reactive probes" that can be used for the labeling and detection of biological thiols. mdpi.comnih.gov These probes often contain a reactive group, such as a Michael acceptor or an alkylating agent, attached to a fluorophore or chromophore. mdpi.com The reaction with a thiol leads to a change in the spectroscopic properties of the probe, allowing for detection. mdpi.com For example, probes based on the tandem Michael addition strategy have been developed for the selective detection of hydrogen sulfide (B99878) (H₂S). nih.gov

The synthesis of thiopyranone derivatives with potential therapeutic applications is another major focus. For instance, tetrahydrothiopyranone derivatives have been investigated as inhibitors of β-secretase (BACE1), a target in Alzheimer's disease research. Furthermore, certain thiopyranone derivatives have shown inhibitory activity against DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM) kinase, which are important targets in cancer therapy. acs.org The development of thiopyrano[2,3-d]thiazoles linked to a pyrazole (B372694) moiety as anticancer agents is another example of molecular hybridization strategies being employed in this field. researchgate.net

Future research will likely involve the synthesis and screening of larger and more diverse libraries of thiopyranone derivatives to identify new biological activities. The development of probes with improved selectivity and sensitivity for specific biological targets will also be a key area of investigation.

Predictive Design and Computational Screening of New Thiopyranone Systems

The integration of computational methods into the research workflow is revolutionizing the way new thiopyranone systems are designed and screened. In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of thiopyranone derivatives to biological targets and to guide the design of more potent and selective compounds. acs.orgnih.gov

For example, in silico docking studies have been used to elucidate the plausible mechanism of antimicrobial activity of newly synthesized thiopyran compounds by examining their interactions with the active sites of target enzymes. nih.gov This approach allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. nih.gov Similarly, in silico screening has been successfully employed to identify novel antimalarial curcuminoid derivatives, including 2,6-diaryltetrahydrothiopyran-4-ones. mdpi.com

Computational methods are also valuable for predicting the pharmacokinetic and drug-like properties (ADME) of new compounds. dovepress.com This information is crucial for the early-stage evaluation of drug candidates. dovepress.com The rational design of novel thiopyranone derivatives can be guided by these computational predictions, as demonstrated in the development of potent and selective TRPV1 agonists. nih.gov

The future of this field will see an increased reliance on machine learning and artificial intelligence to analyze large datasets and to develop predictive models for biological activity and other properties. This will enable the rapid and efficient design of new thiopyranone systems with desired characteristics.

Synergistic Integration of Experimental and Theoretical Approaches in Research

The most powerful paradigm for advancing thiopyranone chemistry is the synergistic integration of experimental and theoretical approaches. This iterative cycle of design, synthesis, testing, and computational analysis allows for a deeper understanding and more rapid progress than either approach could achieve alone.

Experimental findings provide the necessary data to validate and refine theoretical models. For instance, the synthesis and biological evaluation of a series of thiopyranone derivatives can provide structure-activity relationship (SAR) data that can be used to build and improve quantitative structure-activity relationship (QSAR) models. Conversely, theoretical predictions can guide experimental work by identifying promising synthetic targets and suggesting new experiments to test specific hypotheses. nih.govnih.gov

A prime example of this synergy is the study of the proline-catalyzed aldol reaction, where experimental results on stereoselectivity were rationalized and further explored through computational modeling of the transition states. cam.ac.ukbac-lac.gc.ca Similarly, the development of new catalysts and reaction conditions often involves a combination of experimental screening and theoretical calculations to understand the underlying catalytic cycle. frontiersin.orgnih.gov In the development of new biological probes, computational modeling can help in understanding the mechanism of the sensing reaction and in designing probes with improved properties. nih.gov

The future of thiopyranone research will undoubtedly be characterized by an even closer collaboration between experimental and computational chemists. This integrated approach will be essential for tackling the complex challenges in this field, from the development of highly efficient and selective synthetic methods to the design of novel materials and therapeutics.

Q & A

Q. What are the common synthetic routes for 4H-Thiopyran-4-one and its derivatives?

A well-established method involves an eight-step synthesis starting from tetrahydrothiopyran-4-one (4d), yielding derivatives like 4H,8H-Thiopyrano[3,2-b]thiopyran-4,8-dione with a 25% overall yield. Key intermediates include H4-3a and H2-3a, characterized via IR, UV/Vis, and 13C-NMR spectroscopy . Alternative routes may involve functionalization of the thiopyran core using alkylation or oxidation reactions, as referenced in synthetic chemistry indices .

Q. How is this compound characterized using spectroscopic methods?

Structural elucidation relies on mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. For example, the molecular ion peak (m/z 112) in MS corresponds to the molecular formula C5H4OS, while IR spectra highlight the thiopyranone carbonyl stretch. NMR data (e.g., 13C shifts) differentiate between this compound and its tetrahydro derivatives .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets (SDS) recommend using personal protective equipment (PPE) such as gloves and goggles due to limited toxicity data. Handling should occur in a fume hood, and storage must avoid moisture or reactive substances. Commercial preparations (98% purity) may contain unclassified hazards, necessitating caution during synthesis or purification .

Q. What are the key spectral differences between this compound and its tetrahydro derivatives?

The unsaturated this compound (CAS 1003-41-4) exhibits distinct MS fragmentation (m/z 112) and UV absorption compared to its tetrahydro counterpart (CAS 1072-72-6). The latter shows reduced conjugation, altering carbonyl reactivity and NMR chemical shifts, particularly in the thiacyclohexanone ring protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in MS or NMR data may arise from impurities, tautomerism, or solvent effects. Cross-referencing multiple databases (e.g., NIST Chemistry WebBook) and replicating experiments under controlled conditions (e.g., dry solvents, inert atmosphere) can validate results. Contradiction analysis frameworks, such as iterative hypothesis testing, are critical .

Q. What strategies optimize the synthesis of this compound derivatives with low solubility?

Derivatives like 3a and 3b exhibit poor solubility, complicating purification. Strategies include:

  • Using polar aprotic solvents (e.g., DMSO) during reactions.
  • Introducing solubilizing groups (e.g., sulfonyl or amino substituents) without altering core reactivity.
  • Employing high-throughput crystallization screens to identify optimal conditions .

Q. How do electronic effects influence the reactivity of this compound in cycloaddition reactions?

The electron-deficient thiopyranone core facilitates [4+2] cycloadditions with dienophiles. Substituents at the 2- and 6-positions modulate reactivity: electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while electron-donating groups (e.g., methyl) stabilize intermediates. Computational studies (DFT) can predict regioselectivity and transition states .

Q. What computational methods validate the structural and electronic properties of this compound?

Density Functional Theory (DFT) calculations correlate with experimental data (e.g., bond lengths, redox potentials) to confirm tautomeric forms and electronic transitions. Studies on H4-3a and 3a derivatives demonstrate agreement between calculated IR spectra and empirical observations, supporting mechanistic hypotheses .

Methodological Notes

  • Experimental Reproducibility : Detailed protocols for synthesis and characterization must include solvent purity, reaction temperatures, and instrument calibration to ensure reproducibility .
  • Data Interpretation : Cross-disciplinary collaboration (e.g., computational chemists and synthetic organic chemists) enhances resolution of structural or mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.